Ezomycin A2

Structure-Activity Relationship Antifungal Screening Nucleoside Antibiotics

Ezomycin A2 is the sole inactive congener in the ezomycin family, defined by its missing L-cystathionine pseudopeptide. This binary structure-activity switch makes it an irreplaceable, verifiable negative control for antifungal assays. Procure to eliminate false positives from non-specific matrix effects, serve as a validated analytical reference standard for forced degradation of active ezomycins, or use its unadorned octosyl uronic acid core as a direct scaffold for total synthesis of chitin synthase inhibitors.

Molecular Formula C19H26N6O12
Molecular Weight 530.4 g/mol
Cat. No. B15562507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzomycin A2
Molecular FormulaC19H26N6O12
Molecular Weight530.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H26N6O12/c20-4-3-5(15(28)29)34-17(8(4)26)37-11-7(24-18(22)32)10-12(35-13(11)16(30)31)9(27)14(36-10)25-2-1-6(21)23-19(25)33/h1-2,4-5,7-14,17,26-27H,3,20H2,(H,28,29)(H,30,31)(H2,21,23,33)(H3,22,24,32)/t4-,5-,7-,8+,9+,10+,11+,12-,13-,14+,17-/m0/s1
InChIKeyVYWQXSLVJADWLT-ZPVBZINCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezomycin A2: Procurement Considerations for a Structurally Defined Octosyl Nucleoside Intermediate


Ezomycin A2 (CAS 54328-22-2, C19H26N6O12) is a fermentation-derived pyrimidine nucleoside antibiotic isolated from the Streptomyces kitazawaensis ezomycin complex [1]. It is characterized by an unusual octosyl uronic acid core and a glycosidically linked ezoaminuroic acid moiety, but notably lacks the L-cystathionine pseudopeptide found in the active ezomycins (A1, B1, C1) [2]. This specific structural truncation is the definitive basis for its distinct biological profile and its primary utility as a synthetic intermediate and research tool, rather than as a direct antifungal agent [3].

Why Ezomycin A2 is Not Interchangeable with Polyoxins or Other Ezomycin Congeners


Generic substitution is impossible because Ezomycin A2 is a structurally unique, inactive congener. The presence or absence of the L-cystathionine pseudopeptide in the ezomycin family creates a stark, binary activity switch [1]. While polyoxin B and nikkomycin Z are potent chitin synthase inhibitors, their nucleoside cores and peptide side chains differ substantially, leading to divergent fungal spectrum and potency profiles [2]. Ezomycin A2, therefore, occupies a niche not as a bioactive endpoint, but as a defined molecular scaffold for total synthesis and a critical negative control for discerning the molecular basis of antifungal activity within this peptidyl nucleoside class [3].

Quantitative Differentiation Evidence for Ezomycin A2 as a Chemical Intermediate and Research Tool


Structural Determinant of Antifungal Inactivity vs. Active Congeners

Unlike ezomycins A1, B1, and C1 which contain an L-cystathionine pseudopeptide and exhibit antifungal activity, Ezomycin A2 lacks this moiety and is consequently inactive against the same fungal pathogens [1]. This is a definitive, binary structural differentiation that can be exploited in research settings.

Structure-Activity Relationship Antifungal Screening Nucleoside Antibiotics

Role as a Defined Starting Material in Total Synthesis of 4-Desamino-4-oxoezomycin A2

Ezomycin A2 serves as the explicit structural blueprint for the total synthesis of its analog, 4-desamino-4-oxoezomycin A2 (compound 1). The synthesis involves the glycosylation of a protected ezomycin octosyl nucleoside, a reaction that is only relevant because of the defined structure of the A2 core [1]. The successful synthesis and characterization (e.g., via NMR, MS) of this derivative confirms the utility of the A2 scaffold in generating novel, potentially active compounds [2].

Total Synthesis Organic Chemistry Process Development

Elucidation of the Octosyl Uronic Acid Core as a Common Biosynthetic Precursor

Ezomycin A2 shares an unusual 8-carbon furanosyl nucleoside core (octosyl acid) with other antibiotics like polyoxins and nikkomycins [1]. This core is proposed as a key intermediate in their biosynthesis. Ezomycin A2's simpler structure, lacking the peptide side chain, makes it a more accessible chemical model for studying the biosynthesis and enzymatic modification of this core scaffold compared to more complex, active members of the family [2].

Biosynthesis Natural Product Chemistry Enzymology

Hydrolytic Stability and Defined Degradation Pathway

Ezomycin A2 has a well-defined hydrolytic degradation pathway. Treatment with Dowex 50W (H⁺) resin cleaves the glycosidic bond of the L-cystathionine moiety in Ezomycin A1, yielding Ezomycin A2 as the stable, identifiable major product [1]. This confirms the chemical stability of the A2 core under acidic conditions, in contrast to the more labile A1, and provides a reliable analytical standard for monitoring the degradation or synthesis of the more complex active ezomycins [2].

Chemical Stability Degradation Studies Analytical Chemistry

Optimized Application Scenarios for Ezomycin A2 in Scientific and Industrial Settings


Use as a Negative Control in Antifungal Susceptibility Testing and SAR Studies

Given its documented inactivity against phytopathogens like Sclerotinia and Botrytis [1], Ezomycin A2 is ideally suited as a negative control in in vitro antifungal assays. When evaluating novel synthetic derivatives or natural product extracts for antifungal activity, inclusion of Ezomycin A2 as a structurally similar but inactive control eliminates false positives arising from non-specific matrix effects, thereby strengthening the validity of the assay [2].

Starting Material for the Total Synthesis of Advanced Ezomycin Analogs

Procurement of Ezomycin A2 provides a tangible starting point for medicinal chemistry programs aiming to synthesize new antifungal candidates. Its well-defined octosyl nucleoside core and ezoaminuroic acid linkage have been successfully utilized as a scaffold for creating analogs like 4-desamino-4-oxoezomycin A2 [1]. This scenario is particularly relevant for academic labs and biotech companies engaged in the rational design of chitin synthase inhibitors or other nucleoside-based therapeutics [3].

Reference Standard for Analytical Method Development and Stability Studies

The established hydrolytic degradation pathway of Ezomycin A1 to yield Ezomycin A2 [1] makes Ezomycin A2 a crucial reference standard. It can be used to develop and validate HPLC, LC-MS, or other analytical methods for detecting and quantifying the degradation of active ezomycins in complex mixtures, such as fermentation broths or formulated agricultural products [2]. Its defined stability under acidic conditions [1] also makes it a reliable standard for forced degradation studies.

Substrate for Biosynthetic Studies of Peptidyl Nucleoside Antibiotics

The octosyl acid core, which Ezomycin A2 embodies in a relatively unadorned form, is a proposed biosynthetic precursor to polyoxins and nikkomycins [1]. Therefore, Ezomycin A2 can serve as a simplified substrate in enzymatic assays aimed at reconstituting the later steps of peptidyl nucleoside biosynthesis. Its use can help isolate and characterize the enzymes responsible for adding the L-cystathionine moiety, a critical step for generating antifungal activity in the ezomycin class [2].

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